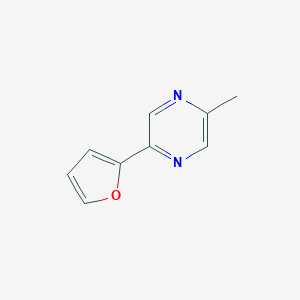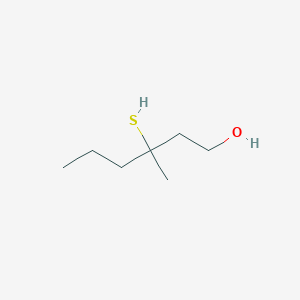
(S)-1-(2,4-Dichlorophenyl)ethanamine
Übersicht
Beschreibung
(S)-1-(2,4-Dichlorophenyl)ethanamine is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the phenylethylamine class and is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2,4-dichloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the reductive amination of 2,4-dichlorobenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,4-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.
Substitution: NaOCH3, NaOEt, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: 2,4-Dichloroacetophenone or 2,4-dichlorobenzaldehyde.
Reduction: 2,4-Dichlorophenylethanol.
Substitution: Various substituted phenylethylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2,4-Dichlorophenyl)ethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-1-(2,4-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. It may also participate in various metabolic pathways, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenylacetic acid
- 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine
- Acetamide, N-(2,4-dichlorophenyl)-
Uniqueness
(S)-1-(2,4-Dichlorophenyl)ethanamine is unique due to its chiral center, which imparts optical activity and potential enantioselective properties. This distinguishes it from other similar compounds that may lack chirality or have different functional groups, leading to variations in their chemical behavior and applications .
Eigenschaften
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVZHZAOWDHBOU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368818 | |
| Record name | (S)-1-(2,4-Dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133492-69-0 | |
| Record name | (S)-1-(2,4-Dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)


![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)




